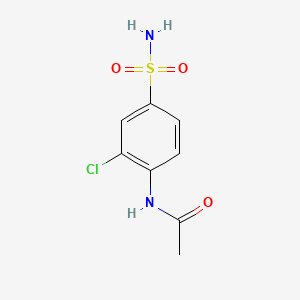

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vibrational Spectroscopic Signatures and Molecular Interactions

The research on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has provided insights into its vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the geometric equilibrium and vibrational wavenumbers, revealing non-planar structures and the effects of chlorine substitution. The presence of strong intermolecular N–H···N hydrogen bonds and weaker intramolecular interactions was confirmed by natural bond orbital analysis and Hirshfeld surface analysis. These findings are crucial for understanding the stability and intermolecular contacts within the crystal structure, which are important for the compound's antiviral activity .

Structural Redetermination and Hydrogen Bonding

The structure of N–(4–chlorophenyl)acetamide has been redetermined with higher precision, revealing the positions of hydrogen atoms and confirming the molecule's chain formation through N–H···O hydrogen bonds. This structure is consistent with related chlorophenyl acetamides, which is significant for understanding the compound's interactions and properties . Similarly, 2–Chloro–N–(4–chlorophenyl)acetamide exhibits a structure with chains formed through N–H···O hydrogen bonding, which is a common feature among related amides .

Synthesis and Crystallography of Related Compounds

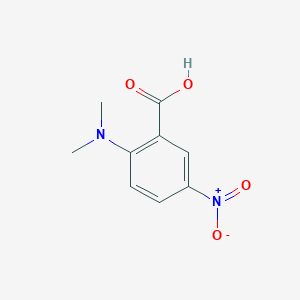

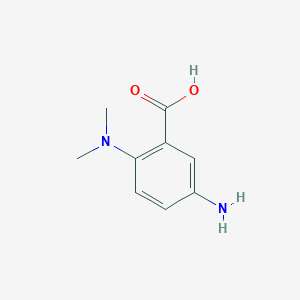

The synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been achieved, and its crystal structure has been determined, revealing intramolecular H-bonding and intermolecular C–H···O interactions that contribute to crystal packing. The compound's optical properties have been studied, showing solvatochromic effects in different solvents, which is indicative of its interaction with the environment . The conformation of 2-Chloro-N-(2,4-dimethylphenyl)acetamide has been analyzed, with the N–H bond syn to the ortho methyl group, and the molecules linked into chains through intermolecular N–H···O hydrogen bonds .

Anticancer Drug Synthesis and Molecular Docking

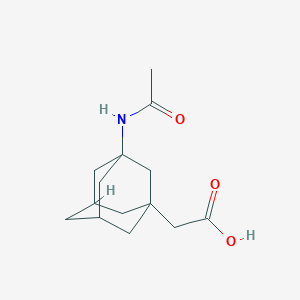

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, has been reported. The compound was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, and its structure was elucidated through various spectroscopic techniques. The crystal structure exhibits intermolecular N–H···O hydrogen bonds and intramolecular interactions, which are significant for its anticancer activity as confirmed by in silico modeling targeting the VEGFr receptor .

科学的研究の応用

Structural and Vibrational Studies

Research has revealed the structural intricacies and intermolecular interactions of various acetamide derivatives. These studies highlight the formation of complex 3-D arrays through intermolecular interactions like hydrogen bonds and π interactions, providing insights into the molecular geometry and stability of such compounds (Boechat et al., 2011). Similarly, vibrational spectroscopic analyses have been conducted to identify the vibrational signatures of certain acetamide derivatives, aiding in understanding their stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).

Crystallography and Molecular Interaction

X-ray powder diffraction has been employed to characterize various acetamide derivatives, particularly potential pesticides, providing detailed diffraction data and helping in understanding their crystal structures and potential applications (Olszewska et al., 2009). Moreover, research has delved into the molecular structures and hydrogen bond studies of substituted acetamides, offering insights into their intra- and intermolecular interactions and electronic behavior, which is crucial for understanding their reactivity and potential applications (Romero & Angela Margarita, 2008).

Antibacterial and Antimicrobial Properties

Several studies have synthesized and evaluated acetamide derivatives for their antibacterial and antimicrobial properties. These studies provide insights into the inhibitory effects of these compounds against various bacterial strains, thereby highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017), (Lahtinen et al., 2014).

Pharmaceutical and Medicinal Applications

The therapeutic potential of certain acetamide derivatives has been studied, especially in the context of viral diseases like Japanese encephalitis. These studies explore the antiviral and antiapoptotic effects of these compounds, indicating their significance in medical research and drug development (Ghosh et al., 2008).

特性

IUPAC Name |

N-(2-chloro-4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSIXLYSCABSLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218415 |

Source

|

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

CAS RN |

68252-72-2 |

Source

|

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)